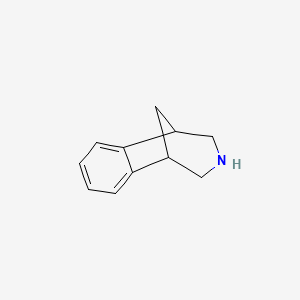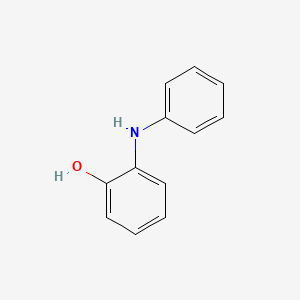
2,5-Diacetyl-4-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diacetyl-4-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C10H8N2O2 It is characterized by the presence of two acetyl groups and a nitrile group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetyl-4-pyridinecarbonitrile typically involves the acetylation of 4-pyridinecarbonitrile. One common method includes the reaction of 4-pyridinecarbonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diacetyl-4-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding pyridinecarboxamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridinecarboxamides.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-Diacetyl-4-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,5-Diacetyl-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Pyridinecarbonitrile: A simpler analog with a single nitrile group.
4-Pyridinecarbonitrile: Another analog with the nitrile group at a different position on the pyridine ring.
2,5-Diacetylpyridine: Lacks the nitrile group but has similar acetyl substitutions.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
IUPAC Name |
2,5-diacetylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-5-12-10(7(2)14)3-8(9)4-11/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGMWHDEQFOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B7902348.png)








![2-[4-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7902426.png)
![2-[2-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7902433.png)
